molecular formula C17H21N3O2 B6671009 N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide

Cat. No.: B6671009
M. Wt: 299.37 g/mol
InChI Key: KBXGZMSIWZJOBM-RDJZCZTQSA-N
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Description

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide is a synthetic organic compound characterized by its unique structural features, including a phenyloxolane ring and a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16(7-11-20-10-4-9-19-20)18-13-15-8-12-22-17(15)14-5-2-1-3-6-14/h1-6,9-10,15,17H,7-8,11-13H2,(H,18,21)/t15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXGZMSIWZJOBM-RDJZCZTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CNC(=O)CCN2C=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CNC(=O)CCN2C=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide typically involves multiple steps:

    Formation of the Phenyloxolane Ring: This step often starts with the reaction of a phenyl-substituted epoxide with a suitable nucleophile under acidic or basic conditions to form the oxolane ring.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Coupling of the Two Fragments: The final step involves coupling the phenyloxolane and pyrazole fragments using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification Techniques: Using methods such as crystallization, distillation, or chromatography to achieve high purity.

    Automation and Continuous Flow Chemistry: Implementing automated systems and continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes, receptors, and other biomolecules.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylbutanamide: Similar structure with a butanamide linker instead of propanamide.

    N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpentanamide: Similar structure with a pentanamide linker.

Uniqueness

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide is unique due to its specific combination of a phenyloxolane ring and a pyrazole moiety linked by a propanamide group. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.

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